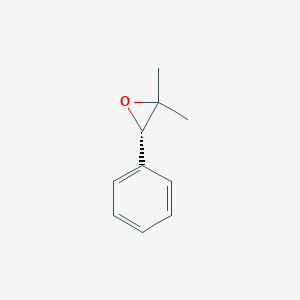
(S)-2,2-dimethyl-3-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-dimethyl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound has a phenyl group and two methyl groups attached to the oxirane ring, making it a chiral molecule with significant stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-dimethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of styrene derivatives using peracids or hydrogen peroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-dimethyl-3-phenyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to alkenes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, lithium aluminum hydride, and Grignard reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether solvents.
Major Products
The major products formed from these reactions include β-substituted alcohols, diols, and various oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2,2-dimethyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (S)-2,2-dimethyl-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The molecular targets include various nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-phenyloxirane: The racemic mixture of the compound.
2,2-dimethyl-3-(4-methylphenyl)oxirane: A derivative with a methyl group on the phenyl ring.
2,2-dimethyl-3-(4-chlorophenyl)oxirane: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
(S)-2,2-dimethyl-3-phenyloxirane is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its high reactivity and selectivity make it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3S)-2,2-dimethyl-3-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1 |
InChI Key |
GIMKHGWDFQQNSB-VIFPVBQESA-N |
Isomeric SMILES |
CC1([C@@H](O1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















